molecular formula C14H12O4 B14194423 2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 854050-00-3

2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B14194423
CAS No.: 854050-00-3
M. Wt: 244.24 g/mol
InChI Key: OEPOCHNBMCSPKC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that includes a benzyloxy group and a methoxy group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzoquinone and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the benzyloxy group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce hydroquinones.

Scientific Research Applications

2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups

Properties

CAS No.

854050-00-3

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-methoxy-6-phenylmethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H12O4/c1-17-12-7-11(15)8-13(14(12)16)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

OEPOCHNBMCSPKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(C1=O)OCC2=CC=CC=C2

Origin of Product

United States

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